Isoprogesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-HXIANDDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2000-66-0 | |
| Record name | Isoprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Isoprogesterone
Isoprogesterone as a Key Intermediate in Plant Steroidogenesis
This compound, also known as pregn-5-ene-3,20-dione, is a crucial intermediate in the biosynthesis of steroids in various plant species. mdpi.com It occupies a pivotal position in the pathway that converts pregnenolone (B344588) to progesterone (B1679170), a key precursor for a wide range of other pregnane (B1235032) derivatives and vital compounds like cardenolides. nih.govresearchgate.net The synthesis pathway starts from the cleavage of the side-chain of sterols like cholesterol to produce pregnenolone. mdpi.comresearchgate.net Pregnenolone then undergoes a two-step conversion involving this compound to yield progesterone. mdpi.comnih.gov This process is fundamental for the production of various hormonal steroids in plants. wikipedia.org
The first step in the conversion of pregnenolone is its dehydrogenation to form this compound. researchgate.net This oxidative reaction is catalyzed by the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3βHSD, EC 1.1.1.145). researchgate.netthieme-connect.com The enzyme specifically acts on the 3β-hydroxyl group of the Δ5-steroid precursor, pregnenolone. wikipedia.orgresearchgate.net In this reaction, NAD+ is typically used as the preferred co-substrate, accepting the hydrogen from pregnenolone and resulting in the formation of this compound, NADH, and a proton. wikipedia.orgresearchgate.netnih.gov This enzymatic activity is an essential component of steroid metabolism in plants, initiating the conversion of Δ5-3β-hydroxysteroids into Δ4-3-keto steroids, which includes the formation of progesterone from pregnenolone via this compound. wikipedia.org
Following its formation, this compound is rapidly converted into the more stable Δ4-isomer, progesterone. researchgate.netnih.gov This isomerization of the double bond from the C-5,6 position to the C-4,5 position is catalyzed by the enzyme Δ5-Δ4-ketosteroid isomerase (3KSI, EC 5.3.3.1). researchgate.netnih.gov In many plants, such as Digitalis lanata and Erysimum cheiranthoides, the 3βHSD and 3KSI activities are carried out by two distinct, separate enzymes. nih.govresearchgate.net This is a notable difference from mammalian systems, where these two functions are often performed by a single bifunctional protein. researchgate.netresearchgate.net Studies on the 3KSI from Digitalis lanata show that the isomerization involves an intramolecular proton transfer, similar to the mechanism seen in bacterial ketosteroid isomerases. researchgate.net
The enzymes responsible for this compound metabolism have been identified and characterized in several plant species, including the model plant Erysimum cheiranthoides (wormseed wallflower). nih.govsciencecast.org In this species, which produces defensive cardenolides, researchers have identified the specific enzymes involved in the early stages of the steroid pathway. nih.gov Through gene coexpression analysis and functional characterization of recombinant proteins, a 3β-hydroxysteroid dehydrogenase (Ec3βHSD) and a ketosteroid isomerase (Ec3KSI) were identified. nih.gov
In vitro assays confirmed that the recombinant Ec3βHSD enzyme catalyzes the conversion of pregnenolone to this compound in the presence of NAD+. nih.gov The subsequent isomerization of this compound to progesterone was shown to be catalyzed by Ec3KSI, a distinct enzyme belonging to the short-chain dehydrogenase/reductase family. nih.gov These findings in E. cheiranthoides provide clear in vivo and in vitro evidence for the sequential action of two separate enzymes in the formation of progesterone from pregnenolone, with this compound as the essential intermediate. nih.govnih.gov
Isomerization to Progesterone Catalyzed by Δ5-Δ4-Ketosteroid Isomerase (3KSI)
Comparative Analysis of this compound's Role in Metabolic Pathways Across Biological Domains (e.g., Plants, Microorganisms)
The metabolic pathway involving this compound is not exclusive to plants. The enzymes responsible for the conversion of pregnenolone to progesterone, namely Δ5-3β-hydroxysteroid dehydrogenase and Δ5-Δ4-ketosteroid isomerase, are ubiquitously distributed among both plants and microorganisms. researchgate.net While the shikimic acid pathway is the primary route for producing aromatic compounds in plants, fungi, and bacteria, the malonic acid pathway also serves as a significant source of phenolics in fungi and bacteria. encyclopedia.pub Microorganisms possess diverse metabolic capabilities and can synthesize or biotransform a vast array of compounds, including steroids. encyclopedia.pubnih.gov
Advancements in synthetic biology have enabled the reconstruction of plant secondary metabolic pathways in tractable microbes like yeast (Saccharomyces cerevisiae). nih.gov This involves interfacing plant genes with the host's core metabolism to produce valuable natural products. nih.gov For instance, the conversion of pregnenolone to progesterone has been successfully engineered in microbial systems. biorxiv.org A key difference observed across biological domains lies in the enzymatic structure. In many plants and bacteria, the 3β-hydroxysteroid dehydrogenase and ketosteroid isomerase activities are performed by two separate monofunctional enzymes. nih.govresearchgate.net In contrast, mammals typically possess a single bifunctional protein that catalyzes both steps. researchgate.netresearchgate.net
Synthetic Methodologies for Isoprogesterone and Analogs
Historical Approaches to the Laboratory Synthesis of Isoprogesterone
The history of this compound is intrinsically linked to the early explorations of synthetic steroid chemistry. The first synthesis that produced this compound, specifically the 17α-isomer (17-isoprogesterone), occurred in 1944. This landmark synthesis did not yield a pure compound but rather a mixture that included 19-norprogesterone (B1209251) and other unnatural stereoisomers of progesterone (B1679170), likely including those with variations at the C14 (β) and C17 (α) positions. wikipedia.orgiiab.me
Initial biological testing of this mixture showed it possessed progestogenic activity at least equivalent to that of naturally occurring progesterone. wikipedia.org However, subsequent, more detailed investigations of the separated components revealed that specific isomers, such as 17-isoprogesterone and 14-iso-17-isoprogesterone, were actually devoid of progestogenic activity. wikipedia.orgiiab.me It was later confirmed in 1951, through an improved synthetic method, that the potent activity of the original mixture was due to the 19-norprogesterone component. wikipedia.org These early efforts underscored the critical importance of stereochemistry in the biological function of steroids and set the stage for the development of more precise, stereoselective synthetic methods.
Development of Stereoselective Synthetic Routes for this compound Isomers
The development of stereoselective synthesis allows for the precise construction of a single, desired stereoisomer, which is paramount in steroid chemistry where minor changes in spatial arrangement can lead to dramatic differences in biological activity. A key challenge in synthesizing this compound isomers is controlling the stereochemistry at the C17 position, where the acetyl side chain is in the alpha (α) configuration, as opposed to the beta (β) configuration of natural progesterone.
Modern synthetic strategies have been developed to achieve this level of control. An important problem in the synthesis of steroid side chains with specific stereochemistry is controlling the configurations at C20 and C22, which is analogous to the C17 control in pregnane-type steroids. psu.edu General methods for the stereocontrolled introduction of side chains into steroids have been widely investigated. psu.edupsu.edu
One notable achievement in this area is the total synthesis of ent-isoprogesterone, the enantiomer of the naturally occurring steroid's isomer. wikipedia.org A total synthesis involves creating the molecule from simpler, non-steroidal precursors, and achieving this for a specific enantiomer requires a highly controlled, stereoselective route. organic-chemistry.orgrsc.org The successful synthesis of ent-isoprogesterone demonstrates the capability of modern organic chemistry to build complex, sterically defined steroid skeletons. wikipedia.org
Methodologies applicable to achieving this stereocontrol often involve several key reaction types:
Organoborane Reactions: These reagents can be used for the stereospecific synthesis of steroid side chains. semanticscholar.org
Furan (B31954) Derivatives: The transformation of furan derivatives attached to the steroid core can be used to build complex side chains with high stereospecificity. psu.edu
Prins Cyclization: This reaction is a versatile tool for constructing cyclic systems and has been applied in the stereoselective synthesis of complex natural products. harvard.edu
These advanced methods provide chemists with the tools to selectively synthesize specific this compound isomers, enabling a deeper understanding of their unique chemical and physical properties.
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound allows for the exploration of how different functional groups attached to the core steroid structure influence its properties. Research has led to the successful preparation of several key analogs.
17β-Bromo-16α-methyl-17-isoprogesterone
A notable derivative is 17β-bromo-16α-methyl-17-isoprogesterone. This compound was prepared as part of a study on 17-bromo-16-alpha-methylprogesterones. researchgate.netnih.gov The synthesis utilizes 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) as a key starting material. researchgate.netresearchgate.net 16-DPA is a versatile intermediate in steroid synthesis, often produced from steroidal sapogenins like diosgenin. wikipedia.org
The synthetic route involves the in situ bromination of 16α-methylpregnane-20-magnesium enolates. This reaction yields a mixture of the 17α-bromo (the progesterone configuration) and the 17β-bromo-20-keto (the this compound configuration) derivatives. researchgate.netresearchgate.net These isomers can then be separated, providing the 17β-bromo-16α-methyl-17-isoprogesterone derivative for further study. researchgate.net
17β-Amino-17-isoprogesterone
Another significant derivative is 17β-amino-17-isoprogesterone. The synthesis of this amino-steroid has been successfully accomplished, providing a pathway to introduce a nitrogen-containing functional group at the C17 position in the this compound configuration. While the specific details of the synthesis are found in dedicated organic chemistry literature, the creation of such a compound is part of a broader effort to synthesize amino acid and peptide derivatives of steroids to investigate their biological properties. himpharm.comnih.gov
The following table summarizes the key starting materials and the resulting this compound derivatives.
| Starting Material | Derivative Synthesized | Key Reaction Feature |
| 16-Dehydropregnenolone Acetate | 17β-Bromo-16α-methyl-17-isoprogesterone | In situ bromination of a magnesium enolate researchgate.netresearchgate.net |
| Not specified in snippets | 17β-Amino-17-isoprogesterone | Introduction of an amino group at C17 himpharm.com |
Molecular Mechanisms of Action and Receptor Interactions
Progesterone (B1679170) Receptor (PR) Binding Studies of Isoprogesterone and its Isomers
The primary mechanism of action for progestogenic compounds is initiated by their binding to progesterone receptors (PR), which exist in two main isoforms, PR-A and PR-B. epa.gov This binding event is the first step in a cascade that can lead to changes in gene expression. epa.gov
The progesterone receptor, like other steroid receptors, possesses a ligand-binding domain (LBD) where the hormone or a related compound docks. nih.govnih.gov This interaction is not a simple lock-and-key fit; the LBD is flexible and can undergo significant conformational changes to accommodate different ligands. nih.govnih.govnih.gov Upon binding an agonist, the receptor's structure is altered in a way that allows it to dissociate from inhibitory heat shock proteins, form dimers (either PR-A/PR-A, PR-B/PR-B, or PR-A/PR-B), and translocate to the cell nucleus. wikipedia.orgthermofisher.com
The specific nature of the ligand dictates the final conformation of the receptor. nih.govnih.gov Studies on various progestins show that the LBD can adjust its volume to fit the ligand. For example, the binding pocket can expand to accommodate bulky substituents, often through local shifts in the protein's main chain and the reorientation of side chains of nearby amino acids. fishersci.fi This adaptability is crucial for the receptor's ability to be activated by a range of compounds. fishersci.fi The stereochemistry of the steroid is critical for effective binding; for instance, the configuration at the C-17 position, which distinguishes progesterone from this compound (17-isoprogesterone), is a key determinant of activity. nih.gov
While the progesterone receptor can accommodate various ligands, not all binding events lead to a functional response. The affinity and specificity of the ligand for the receptor are paramount. Natural progesterone is the endogenous ligand for the PR and binds with high affinity. guidetopharmacology.org However, research indicates that stereoisomers of progesterone can have vastly different activities. Specifically, 17-isoprogesterone and 14-iso-17-isoprogesterone have been found to be devoid of progestogenic activity. wikipedia.org This lack of activity suggests a significantly reduced or non-existent binding affinity for the progesterone receptor compared to natural progesterone.
Studies on compounds structurally related to this compound, such as 17α-hydroxyprogesterone caproate (17-OHPC), further illustrate this point. Competitive binding assays have shown that 17-OHPC has a substantially lower relative binding affinity (RBA) for both PR-A and PR-B isoforms compared to progesterone itself. guidetopharmacology.orgguidetomalariapharmacology.org
| Compound | Receptor | Relative Binding Affinity (RBA) % (Compared to Progesterone) | Source |
|---|---|---|---|
| Progesterone | rhPR-A / rhPR-B | 100% | guidetopharmacology.org |
| 17-Isoprogesterone | PR | Reported as inactive | wikipedia.org |
| 17α-hydroxyprogesterone caproate (17-OHPC) | rhPR-A / rhPR-B | 26-30% | guidetopharmacology.orgguidetomalariapharmacology.org |
| 17α-hydroxyprogesterone (17-OHP) | PR | ~1% | guidetopharmacology.org |
rhPR-A: recombinant human Progesterone Receptor-A; rhPR-B: recombinant human Progesterone Receptor-B.
Ligand-Binding Domain Interactions and Conformational Adaptations
Potential Modulation of Other Steroid Receptors by this compound Analogs
Steroid hormones can sometimes interact with receptors other than their primary target, leading to a broader range of biological effects. Progesterone itself is known to act as a potent antagonist of the mineralocorticoid receptor (MR). guidetopharmacology.orguni.lu This action prevents the binding of aldosterone (B195564) and can lead to antimineralocorticoid effects like natriuresis (sodium excretion). guidetopharmacology.org
Analogs of progesterone can exhibit unique patterns of steroid receptor modulation. A notable example is 19-norprogesterone (B1209251), a compound that differs from progesterone by the absence of a C19 methyl group. wikipedia.org While being a potent progestogen, 19-norprogesterone possesses a high affinity for the mineralocorticoid receptor (MR), similar to progesterone. wikipedia.org However, unlike progesterone which antagonizes the MR, 19-norprogesterone acts as a partial agonist, producing mineralocorticoid effects in animal studies. wikipedia.org Other synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), have been shown to act as agonists for the glucocorticoid receptor (GR), an activity not prominent with natural progesterone. metabolomicsworkbench.org These findings demonstrate that structural modifications to the progesterone backbone can significantly alter the specificity and activity profile at other steroid receptors, including the glucocorticoid and mineralocorticoid receptors.
Structure Activity Relationship Sar Studies of Isoprogesterone and Its Structural Variants
Stereochemical Determinants of Receptor Binding and Biological Potency/Inertness
The stereochemistry of the steroid nucleus is a critical factor determining whether a compound will bind to the progesterone (B1679170) receptor and whether that binding will result in a biological effect. Isoprogesterone, also known as retroprogesterone (B1680555), possesses a unique stereochemistry that distinguishes it from progesterone.
This compound, or 9β,10α-progesterone, is a stereoisomer of progesterone where the hydrogen atom at carbon 9 is in the α-position (below the plane) and the methyl group at carbon 10 is in the β-position (above the plane), the reverse of their orientation in progesterone. wikipedia.orgwikiwand.com This "retro" configuration forces the steroid backbone into a non-planar, bent shape, where the A and B rings are oriented at a significant angle to the C and D rings. wikipedia.orgwikiwand.com This specific conformation is considered ideal for fitting into the ligand-binding pocket of the progesterone receptor, leading to high binding affinity. wikipedia.org This enhanced geometric fit also increases selectivity for the progesterone receptor over other steroid hormone receptors. wikipedia.org
The biological importance of this stereochemistry is exemplified by dydrogesterone (B1671002) (6-dehydroretroprogesterone), an orally active derivative of this compound. Dydrogesterone is a highly selective progestogen that binds almost exclusively to the progesterone receptor. wikipedia.orgtaylorandfrancis.com While its direct binding affinity for the PR is about 16% of that of progesterone, its unique structure leads to high oral potency, requiring a much lower dose than progesterone to achieve the same endometrial effect. wikipedia.org This is attributed to improved bioavailability and metabolic stability. wikipedia.org Furthermore, dydrogesterone shows selectivity for the progesterone receptor-B (PR-B) isoform, with weaker agonistic activity on the PR-A isoform, which may contribute to its specific therapeutic profile. taylorandfrancis.comtandfonline.com
Conversely, alterations in the stereochemistry at other positions can lead to significantly reduced activity or pharmacological inertness. For instance, early research revealed that 17-isoprogesterone and 14-iso-17-isoprogesterone derivatives are pharmacologically inert, highlighting the strict stereochemical requirements at these positions for receptor activation. Another synthetic stereoisomer, rac-8α,9β,10α,14β-progesterone, which shares the 9β,10α configuration of this compound but differs at positions 8 and 14, demonstrates this principle clearly. X-ray crystallography confirmed its unique ring conformation. nih.gov In biological assays, this compound exhibited only 10% of the progestational activity of progesterone and had a binding affinity for the rabbit uterine progesterone receptor that was merely 2% of progesterone's. nih.govacs.org
These findings underscore that the specific "bent" conformation conferred by the 9β,10α (retro) steroid backbone is a primary determinant of high-affinity binding and potent progestational activity, while deviations at other key chiral centers can drastically diminish or abolish biological function.
| Compound | Key Stereochemical Features | Relative Binding Affinity (RBA) for PR (Progesterone = 100%) | Progestational Activity |
|---|---|---|---|
| Progesterone | 9α,10β (Normal) | 100% | High |
| Dydrogesterone | 9β,10α (Retro), Δ6 | ~16% wikipedia.org | High oral potency wikipedia.org |
| rac-8α,9β,10α,14β-Progesterone | 8α, 9β, 10α, 14β | ~2% nih.govacs.org | ~10% of Progesterone nih.govacs.org |
| 17-Isoprogesterone | 9α,10β, 17α-acetyl | Not reported | Pharmacologically inert |
Identification of Key Structural Motifs for Bioactivity
The biological activity of this compound and its derivatives arises from a combination of essential structural motifs that govern receptor recognition, binding affinity, and functional activation.
The most critical motif for the progestational activity of this class of compounds is the 9β,10α-retro steroid nucleus . As discussed, this configuration creates a distinct bend in the molecule's shape, which is highly favorable for selective and high-affinity binding to the progesterone receptor. wikipedia.org This backbone is the foundational element upon which other modifications build to modulate activity.
The acetyl group at the C-17β position (-COCH3) is another indispensable feature for progestational activity. The removal or alteration of this side chain, for instance, by replacing it with a hydroxyl group, leads to a loss of progestational effect. tandfonline.com This indicates that the C-17 side chain is crucial for proper orientation within the receptor's ligand-binding pocket and for inducing the conformational changes necessary for receptor activation.
Modifications to the steroid rings can further enhance bioactivity. In dydrogesterone, the introduction of a double bond between carbons 6 and 7 (Δ6) within the B-ring of the retroprogesterone structure is a key modification. wikipedia.org This structural change contributes to the molecule's increased metabolic stability and high oral potency compared to this compound (retroprogesterone) itself. wikipedia.org SAR studies on other progesterone derivatives (not of the retro series) have also shown that unsaturation at the C-4,6 positions and the presence of a substituent at C-6 can significantly enhance activity, suggesting a general principle that modifications in this region of the steroid can be favorable for receptor interaction. nih.gov
In contrast, substitutions at certain other positions appear to have a less dramatic impact on receptor recognition. For example, studies on progesterone have shown that substitutions at C-7 and C-11 have a relatively small effect on progesterone receptor recognition and binding. tandfonline.com This suggests that these regions of the molecule are not as critically involved in the primary ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound-like Steroids
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For progesterone-like steroids, QSAR is a valuable tool for understanding the specific molecular properties that govern binding to the progesterone receptor (PR) and for predicting the activity of novel compounds. nih.govnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset and then using regression techniques to find a correlation between these descriptors and the measured biological activity, such as receptor binding affinity. kg.ac.rsmdpi.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). scielo.br
Several QSAR studies have been performed on sets of progestins to model their binding affinity to the PR. nih.govscielo.br For instance, 2D-QSAR models have been successfully built using descriptors related to molecular shape and electronic properties. scielo.brscielo.br One study on a set of 23 progestins used descriptors such as PW2 (a path/walk index related to molecular size and branching), Mor15m (a 3D-molecule representation of the anistropy of the molecule), and GAP-10 (the difference between the highest occupied and lowest unoccupied molecular orbital energies) to create a robust predictive model. scielo.br
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper, mechanistic insight. tandfonline.com These methods generate 3D contour maps that visualize where certain structural properties are predicted to enhance or decrease biological activity.
CoMFA calculates steric (shape and size) and electrostatic (charge distribution) fields around the aligned molecules.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
For progesterone receptor ligands, these models have identified key regions where steric bulk or specific electrostatic charges are favorable or unfavorable for binding. scielo.br For example, 3D-QSAR analysis can graphically show that placing a bulky group in a certain region of the steroid would clash with the receptor pocket, thereby decreasing binding affinity. scielo.br The predictive power of these models is often validated using an external set of compounds not included in the initial model training. nih.govscielo.br The insights gained from QSAR models are consistent with established SAR principles and help guide the rational design of new, more potent, and selective progestins. nih.govnih.gov
Biological Roles and Pharmacological Implications of Isoprogesterone and Its Isomers
Functional Significance of Isoprogesterone in Plant Physiology
This compound plays a distinct role within the intricate network of steroid pathways in plants, contributing to the regulation of growth, development, and stress responses.
Contribution to Plant Growth and Development Regulation within Steroid Pathways
This compound is a key intermediate in the biosynthesis of progesterone (B1679170) in plants. nih.gov The pathway involves the conversion of pregnenolone (B344588) to this compound (pregn-5-ene-3,20-dione) by the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3βHSD). nih.govnih.gov Subsequently, this compound is isomerized to progesterone by the enzyme Δ5-Δ4-ketosteroid isomerase. nih.gov Progesterone itself is recognized as a regulator of plant growth, with its effects being concentration-dependent. nih.gov For instance, low concentrations of progesterone have been shown to promote hypocotyl elongation in Arabidopsis, while higher concentrations have an inhibitory effect. nih.gov
Steroids, in general, are essential for plant growth and development, with brassinosteroids, gibberellins, and auxins acting as critical plant hormones that regulate processes like cell elongation, seed germination, and fruit development. longdom.org Progesterone, and by extension its precursor this compound, is considered part of this complex regulatory system, influencing both vegetative and reproductive growth. nih.govresearchgate.net Studies have confirmed that progesterone can induce flowering and promote reproductive development in plants like wheat and Arabidopsis. nih.gov
Involvement in Plant Stress Response Mechanisms via Steroid Metabolism
The steroid metabolic pathway, which includes this compound, is also integral to how plants respond to environmental challenges. Progesterone is involved in mediating responses to both biotic and abiotic stresses. nih.govresearchgate.net Abiotic stressors encompass a range of adverse environmental conditions such as drought, salinity, and extreme temperatures. mdpi.com Plant steroids like brassinosteroids are known to enhance tolerance to these harsh conditions. longdom.org The ability of these compounds to modulate gene expression in stress response pathways highlights the importance of steroid metabolism in plant survival and adaptation. longdom.org
Assessment of Biological Activity of this compound Stereoisomers in Mammalian Systems
In stark contrast to the biological relevance of its metabolic product (progesterone) in plants, specific stereoisomers of this compound have been found to be pharmacologically inactive in mammalian systems. However, structurally related analogs have demonstrated significant pharmacological effects.
Pharmacological Inertness of Specific this compound Isomers (e.g., 17-isoprogesterone, 14-iso-17-isoprogesterone) in Progestogenic Assays
Early synthetic work on progesterone analogs led to the creation of mixtures containing various stereoisomers. wikipedia.org Subsequent testing of these individual isomers revealed that specific forms, namely 17-isoprogesterone and 14-iso-17-isoprogesterone, are devoid of progestogenic activity. wikipedia.orgwikiwand.comtamar.org.br This discovery was crucial in understanding the strict structure-activity relationship for progestogenic effects, highlighting that precise stereochemistry at the C-14 and C-17 positions is necessary for a compound to bind to and activate the progesterone receptor.
Investigation of Antigonadotropic Effects of Related Steroid Analogs (e.g., 19-norprogesterone (B1209251) derivatives)
While this compound isomers are inert, related steroid analogs, particularly derivatives of 19-norprogesterone, exhibit potent biological activity. 19-Norprogesterone is an analog of progesterone lacking the methyl group at the C-19 position. wikipedia.org Derivatives of this compound, such as nomegestrol (B1679828) acetate (B1210297) (NOMA), have been shown to possess strong antigonadotropic effects. researchgate.netoup.com
This activity is characterized by the suppression of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net In clinical studies, NOMA was found to inhibit the ovulatory peak of gonadotropins and decrease LH secretion. researchgate.net This effect is believed to be mediated through the progesterone receptor, as it was not blocked by an antiandrogen, suggesting a pathway independent of the androgen receptor. researchgate.netoup.com
| Hormone | Effect Observed | Context | Reference |
|---|---|---|---|
| Luteinizing Hormone (LH) | Ovulatory peak constantly inhibited; secretion decreased | Normally cycling premenopausal women | researchgate.net |
| Follicle-Stimulating Hormone (FSH) | Increase at the end of the cycle was inhibited | Normally cycling premenopausal women | researchgate.net |
| LH and FSH | Basal levels and response to GnRH decreased | Postmenopausal women | researchgate.net |
| Ovarian Function | Progesterone secretion inhibited; pre-ovulatory estradiol (B170435) peak inhibited | Premenopausal women | researchgate.net |
Exploration of Antiproliferative Properties of Related Steroid Analogs in Cellular Models (e.g., on cancer cell lines)
Further research into progesterone analogs has uncovered potential applications in oncology. Certain derivatives of 19-nortestosterone, a compound structurally related to 19-norprogesterone, have demonstrated significant antiproliferative properties against various cancer cell lines. nih.govnih.gov
In one study, novel 17α-substituted 19-nortestosterone derivatives were tested on a panel of human gynecological cancer cell lines. nih.gov Three of these derivatives showed a remarkable inhibitory effect on the proliferation of HeLa cervical cancer cells, with IC₅₀ values lower than the standard chemotherapy agent cisplatin. nih.govnih.gov These compounds were also found to be more selective for cancer cells over non-cancerous fibroblast cells. nih.gov The mechanism of action appeared to involve the induction of apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3. nih.gov
Furthermore, the 19-norprogesterone derivative nomegestrol acetate has been shown to inhibit the growth of T-47D breast cancer cells, demonstrating antiproliferative effects without any associated estrogenic activity. taylorandfrancis.com
| Compound Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 17α-19-nortestosterone derivatives | HeLa (cervical cancer) | Inhibited proliferation with IC₅₀ values lower than cisplatin; induced apoptosis. | nih.govnih.gov |
| Nomegestrol acetate (19-norprogesterone derivative) | T-47D (breast cancer) | Inhibited cell growth; non-estrogenic. | taylorandfrancis.com |
Advanced Analytical Methodologies for Isoprogesterone Research
Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatography is a fundamental technique for separating individual components from a mixture. nih.govexcedr.com For a compound like isoprogesterone, which is often present with other structurally similar steroids, efficient separation is the cornerstone of reliable analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For steroids like this compound, derivatization is often required to increase their volatility and improve chromatographic behavior. restek.commdpi.com This process involves chemically modifying the molecule, for instance, by silylation, to create a derivative that is more suitable for GC analysis. mdpi.com The gas chromatograph separates the derivatized this compound from other components based on its boiling point and interaction with the stationary phase of the GC column. restek.com The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. libretexts.org GC-MS offers high chromatographic resolution and is a well-established method for steroid analysis in various matrices, including urine and blood. mdpi.comrestek.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the gold standard for steroid analysis in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.govfrontiersin.orgnih.gov In this technique, this compound is first separated from other matrix components using high-performance liquid chromatography (HPLC). The separation is typically achieved on a reversed-phase column (e.g., C18) where compounds are separated based on their hydrophobicity. jyoungpharm.orgnih.gov The eluent from the HPLC system is then introduced into a mass spectrometer. phenomenex.com LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for quantifying low-level steroid hormones in complex matrices like plasma and serum. nih.govjasem.com.tr
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. phenomenex.comijpsjournal.com When coupled with a detector, such as an Ultraviolet (UV) detector, HPLC can be a simple and accurate method for determining the quantity of this compound, particularly in pharmaceutical formulations. jyoungpharm.orgnih.gov The separation is based on the compound's interaction with the stationary phase (e.g., a C18 column) and the mobile phase (a mixture of solvents like methanol (B129727) and water). jyoungpharm.orgnih.gov The time it takes for this compound to pass through the column, known as the retention time, is a characteristic feature used for its identification. excedr.com While not as sensitive or specific as mass spectrometry for complex biological samples, HPLC-UV is a reliable and cost-effective quality control tool. jyoungpharm.org
Table 1: Comparison of Chromatographic Techniques for Steroid Analysis This table is interactive. You can sort and filter the data.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
|---|---|---|---|
| Principle | Separation of volatile compounds in gas phase, with MS detection. | Separation of compounds in liquid phase, with MS/MS detection. nih.gov | Separation of compounds in liquid phase, with UV absorbance detection. phenomenex.com |
| Sample Volatility | Requires volatile or derivatized analytes. restek.com | Does not require volatile analytes. nih.gov | Does not require volatile analytes. nih.gov |
| Derivatization | Often necessary for steroids to improve volatility and stability. mdpi.com | Generally not required, simplifying sample preparation. plos.orgnih.gov | Not required. |
| Sensitivity | High | Very High, considered the gold standard. nih.govfrontiersin.org | Moderate to Low |
| Specificity | High (with MS) | Very High, especially with tandem MS (MS/MS). plos.org | Lower, potential for interference from co-eluting compounds. |
| Typical Application | Urinary steroid profiling, metabolic studies. mdpi.comrestek.com | Clinical research, pharmacokinetic studies, quantification in plasma/serum. nih.goveurofins.com | Quality control of pharmaceutical products, purity analysis. jyoungpharm.orgnih.gov |
| Reference | mdpi.comrestek.commdpi.com | nih.govfrontiersin.orgnih.govplos.orgnih.govplos.orgeurofins.com | nih.govjyoungpharm.orgnih.govphenomenex.com |
Spectrometric Approaches for Structural Elucidation and Quantification (e.g., Tandem Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
Spectrometric methods provide detailed information about the chemical structure and quantity of a substance by measuring its interaction with electromagnetic radiation or by analyzing its mass-to-charge ratio.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a premier technique for both quantifying and structurally confirming analytes like this compound in complex samples. nih.govnih.gov The method involves multiple stages of mass analysis. First, the "parent" or "precursor" ion corresponding to the mass of this compound is selected. This ion is then fragmented into smaller "product" or "daughter" ions. plos.org The specific pattern of precursor-to-product ion transitions is highly characteristic of the molecule's structure, providing a high degree of certainty in identification and eliminating interferences that can plague other methods. plos.org This specificity makes LC-MS/MS exceptionally reliable for analyzing steroid hormones in biological matrices. frontiersin.orgmdpi.com Quantification is typically performed using Multiple Reaction Monitoring (MRM), where the instrument is set to detect one or more specific fragmentation transitions, leading to excellent sensitivity and accuracy. plos.orgeurofins.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. libretexts.org It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). libretexts.org An NMR spectrum provides a wealth of information:
Chemical Shift (δ): The position of a signal indicates the chemical environment of the nucleus, allowing for the identification of different functional groups. libretexts.org
Spin-Spin Coupling: The splitting of signals into multiple peaks reveals which atoms are connected to each other within the molecule. libretexts.org
Integration: The area under a signal is proportional to the number of nuclei it represents. ox.ac.uk
For complex molecules like steroids, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to unravel the complete chemical structure and stereochemistry. nih.gov While MS provides information on mass and fragmentation, NMR provides a complete picture of the atomic connectivity, making it the ultimate tool for confirming the precise structure of this compound and distinguishing it from its isomers. nih.govresearchgate.net Quantitative NMR (qNMR) can also be used for determining the concentration or purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. ox.ac.uk
Advanced Sample Preparation Techniques for Complex Biological Matrices
Before instrumental analysis, this compound must be isolated from the complex biological matrix (e.g., blood, plasma, tissue) in which it is found. taylorfrancis.comchromatographyonline.com The sample matrix contains numerous interfering substances like proteins and lipids that must be removed to ensure accurate analysis. chromatographyonline.comresearchgate.net
Advanced sample preparation techniques are crucial for cleaning up the sample, concentrating the analyte, and minimizing "matrix effects" that can suppress or enhance the analytical signal. xjtu.edu.cn Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (like acetonitrile) is added to a plasma or serum sample to denature and precipitate the majority of proteins. researchgate.net The supernatant, containing the analyte, is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). nih.govthermofisher.com this compound, being a steroid, is lipophilic and will preferentially partition into the organic layer, leaving polar interferences behind in the aqueous layer.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can be automated for high-throughput analysis. plos.orgnih.gov The sample is passed through a cartridge containing a solid sorbent (e.g., C18). This compound is retained on the sorbent while unwanted components are washed away. The purified this compound is then eluted from the cartridge with a small volume of an appropriate solvent. plos.orgnih.gov This method provides excellent sample cleanup and concentration. nih.gov
The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the analytical technique being used. xjtu.edu.cn
Table 2: Common Sample Preparation Techniques for Steroid Analysis in Biological Matrices This table is interactive. You can sort and filter the data.
| Technique | Principle | Advantages | Disadvantages | Common Matrices |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Use of a solvent to precipitate proteins, leaving the analyte in the supernatant. researchgate.net | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. researchgate.net | Plasma, Serum. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. nih.gov | Provides a cleaner extract than PPT, good recovery. | Labor-intensive, requires larger solvent volumes, can be difficult to automate. | Plasma, Serum, Urine. mdpi.comnih.gov |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted. nih.gov | High recovery, excellent cleanup, high concentration factor, easily automated. plos.org | More expensive and complex method development than LLE or PPT. | Plasma, Serum, Urine, Tissue. plos.orgnih.gov |
| Reference | researchgate.net | mdpi.comnih.gov | plos.orgnih.gov | |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 1201516 |
| Progesterone (B1679170) | 5994 |
| Methanol | 887 |
| Acetonitrile | 6342 |
| Water | 962 |
| Methyl tert-butyl ether | 15413 |
| ¹H (Protium) | 123237 |
Current Research Gaps and Future Academic Directions for Isoprogesterone
Comprehensive Elucidation of Isoprogesterone's Complete Biosynthetic and Degradation Pathways Across Diverse Organisms
While the conversion of pregnenolone (B344588) to this compound is a known step in steroid biosynthesis in various organisms, a comprehensive understanding of the complete biosynthetic and degradation pathways of this compound itself is lacking.
In plants, the biosynthesis of this compound from pregnenolone is catalyzed by the enzyme Δ⁵-3β-hydroxysteroid dehydrogenase (3β-HSD). encyclopedia.pubmdpi.com Subsequently, this compound is isomerized to progesterone (B1679170) by Δ⁵-Δ⁴-ketosteroid isomerase (3KSI). encyclopedia.pubmdpi.com While the activities of 3β-HSD and 3KSI have been confirmed in plants, the upstream and downstream pathways of this compound metabolism are not fully characterized. encyclopedia.pubmdpi.com The initial steps involving the conversion of cholesterol to pregnenolone are thought to be similar to those in mammals, but the specific enzymes in plants, particularly the side-chain-cleaving enzyme (SCCE), remain largely unidentified. encyclopedia.pubmdpi.comnih.gov
The degradation of progesterone, and by extension potentially this compound, in plants can follow two main routes. One pathway involves the reduction to 5β-pregnane-3,20-dione by progesterone 5β-reductase (P5βR), leading to the formation of cardenolides. encyclopedia.pubmdpi.com The other pathway is the conversion to 5α-pregnane-3,20-dione by progesterone 5α-reductase (SRD5α). encyclopedia.pubmdpi.com However, the specific degradation pathways for this compound and the enzymes involved require further investigation across a broader range of plant species.
In microorganisms, some bacteria like Novosphingobium tardaugens have shown the ability to transform pregnenolone into this compound. nih.gov The enzymes involved in the further metabolism of this compound in these organisms are a promising area for research, potentially revealing novel catabolic pathways.
Future research should focus on:
Identifying and characterizing the full suite of enzymes responsible for this compound biosynthesis from cholesterol and other sterols in a wider variety of plant species.
Elucidating the specific degradation pathways of this compound in plants and microorganisms, including the identification of key enzymes and intermediate metabolites.
Conducting comparative genomic and metabolomic studies across different organisms to understand the evolutionary conservation and divergence of this compound metabolic pathways.
In-depth Molecular Characterization of this compound Signaling Pathways in Plants
The signaling mechanisms of steroid hormones in plants, particularly brassinosteroids, are well-documented, involving cell-surface receptors and a downstream phosphorylation cascade. nih.govnih.gov However, dedicated signaling pathways for this compound in plants remain largely unknown. mdpi.comresearchgate.net
Current knowledge about progesterone's effects on plant growth, which are concentration-dependent, suggests the existence of specific signaling pathways. mdpi.com For instance, low concentrations of progesterone stimulate hypocotyl elongation in Arabidopsis, while high concentrations are inhibitory. mdpi.com These effects hint at a complex regulatory network that is likely shared or interacts with other hormone signaling pathways, such as those for brassinosteroids and auxins. encyclopedia.pub
A significant gap exists in the identification and characterization of this compound-specific receptors and downstream signaling components. While mammals have well-defined nuclear and membrane progesterone receptors, no homologous receptors have been conclusively identified in plants for this compound or progesterone. mdpi.comnih.govebi.ac.uk
Future academic directions should include:
Utilizing forward and reverse genetics approaches to identify plant mutants with altered responses to exogenous this compound, which could lead to the discovery of receptor and signaling proteins.
Employing biochemical techniques like affinity chromatography and yeast two-hybrid screening to identify proteins that directly bind to this compound.
Investigating the crosstalk between this compound signaling and other established plant hormone signaling pathways, such as those for brassinosteroids, auxins, and gibberellins.
Exploring the role of retrograde signaling, where signals from organelles like chloroplasts and mitochondria influence nuclear gene expression, in the context of this compound action. frontiersin.org
High-Resolution Structural Biology Studies of this compound-Ligand/Receptor Complexes
A fundamental understanding of how this compound interacts with its molecular targets is crucial for elucidating its biological functions. High-resolution structural information of this compound bound to its receptors or other interacting proteins is currently absent.
In mammals, the structural basis for progesterone receptor (PR) binding to progesterone and its analogs is well-studied, revealing the importance of specific stereochemistry for receptor activation. nih.govharvard.edu For example, the stereochemistry at the C-17 and C-20 positions is critical for progestational activity. harvard.edu However, similar structural insights for this compound are lacking.
The conformational flexibility and large size of potential receptor complexes make them challenging to study using traditional methods like X-ray crystallography and NMR spectroscopy. nih.gov Integrative structural biology approaches, combining techniques like cryo-electron microscopy (cryo-EM) with mass spectrometry (MS), offer a promising avenue for characterizing these dynamic complexes. thermofisher.com Such methods can provide detailed information on protein structure, conformation, and protein-ligand interactions. thermofisher.com
Future research efforts should be directed towards:
Expressing and purifying potential this compound-binding proteins from various organisms for structural analysis.
Utilizing advanced structural biology techniques, particularly cryo-EM and integrative structural proteomics, to determine the three-dimensional structures of this compound in complex with its putative receptors or binding partners. nih.govthermofisher.combiorxiv.org
Conducting computational modeling and molecular dynamics simulations to complement experimental data and to predict the binding modes and conformational changes induced by this compound.
Exploration of Uncharted Biological Activities and Potential Therapeutic Applications of this compound and Novel Analogs
The biological activities of this compound are not well-defined beyond its role as a progesterone precursor. However, the diverse functions of other steroids suggest that this compound and its analogs could possess unique and therapeutically relevant properties. nih.gov
In the context of neuroprotection, some studies suggest that altered metabolism of neurosteroids, including a compound referred to as "this compound" (allopregnanolone), may be implicated in neurodegenerative diseases like Alzheimer's. nih.gov This highlights the potential for this compound or its derivatives to modulate neuronal function.
The development of novel synthetic analogs of progesterone has led to compounds with enhanced activity and specificity. unam.mx A similar approach could be applied to this compound to create new molecules with potential therapeutic applications. For example, modifications to the steroid backbone can significantly alter receptor binding and biological activity. harvard.edu
Future research in this area should focus on:
Screening this compound and newly synthesized analogs for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.
Investigating the structure-activity relationships of this compound analogs to guide the design of more potent and selective compounds.
Exploring the potential of this compound and its derivatives as therapeutic agents for various conditions, including hormonal disorders, neurodegenerative diseases, and cancer.
Leveraging microbial biotransformation as a tool to generate novel this compound analogs with unique functionalities. upenn.edu
Q & A
Basic: What experimental methodologies are recommended for synthesizing isoprogesterone and ensuring its structural validation?
Methodological Answer:
Synthesis pathways for this compound should adhere to protocols validated in peer-reviewed studies. Key steps include:
- Stereochemical control : Use chiral catalysts or enzymatic methods to ensure correct stereoisomer formation .
- Purity validation : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 240 nm for progesterone analogs) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .
- Quantitative analysis : Compare melting points and optical rotation values against established literature data .
Advanced: How can researchers resolve contradictions in reported binding affinities of this compound across different receptor assays?
Methodological Answer:
Addressing discrepancies requires:
- Assay standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4, 25°C) and receptor isoforms (e.g., human vs. murine progesterone receptors) .
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-progesterone) with increasing this compound concentrations to calculate IC₅₀ values .
- Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., cell line variability) using mixed-effects models .
Basic: What in vivo models are optimal for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Select models aligned with the P-E/I-C-O framework :
- Population (P) : Ovariectomized rodents to eliminate endogenous progesterone interference .
- Intervention (E/I) : Subcutaneous administration (1–10 mg/kg) to mimic physiological delivery .
- Outcome (O) : Measure endometrial thickening via histopathology or serum biomarker levels (e.g., prolactin) .
Advanced: What integrative approaches are used to map this compound’s metabolic fate in multi-organ systems?
Methodological Answer:
Combine:
- Radiolabeled tracing : Administer ¹⁴C-isoprogesterone and track metabolites in plasma, liver, and kidneys using liquid scintillation counting .
- High-resolution mass spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) with m/z accuracy <5 ppm .
- Computational modeling : Predict CYP450-mediated oxidation sites via docking simulations (AutoDock Vina) .
Basic: How should dose-response studies for this compound be designed to establish therapeutic efficacy and toxicity thresholds?
Methodological Answer:
- Dose range : Test 3–5 log-spaced concentrations (e.g., 0.1–100 µM) in cell-based assays .
- Statistical rigor : Use ≥3 biological replicates per group and calculate EC₅₀/LC₅₀ via nonlinear regression (GraphPad Prism) .
- In vivo validation : Apply the Hill equation to extrapolate human-equivalent doses .
Advanced: How can off-target interactions of this compound be systematically identified and validated?
Methodological Answer:
- Proteome-wide screening : Utilize affinity chromatography with this compound-conjugated beads and identify bound proteins via tandem mass spectrometry (LC-MS/MS) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for high-priority targets (e.g., androgen receptors) .
- Functional assays : Test receptor activation/antagonism using luciferase reporter systems (e.g., GRE-luc for glucocorticoid receptors) .
Basic: What criteria define a robust research question for studying this compound’s mechanism of action?
Methodological Answer:
Apply the FINER criteria :
- Feasible : Ensure access to validated receptor knockout models .
- Novel : Investigate understudied pathways (e.g., non-genomic signaling via membrane progesterone receptors) .
- Ethical : Adhere to IACUC protocols for animal studies .
Advanced: What computational and experimental strategies reconcile discrepancies in this compound’s pharmacokinetic profiles across species?
Methodological Answer:
- Allometric scaling : Adjust doses based on body surface area differences (e.g., mouse-to-human conversion factor: 12.3) .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus® .
- Cross-species microsomal assays : Compare metabolic stability in human, rat, and dog liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
